Reactivity Advantage: Enhanced Nucleophilic Aromatic Substitution (SNAr) versus Non-Brominated Analogs
The presence of a bromine atom at the 4-position of the phenyl ring provides 1-(4-Bromo-2-fluorophenyl)cyclopentanamine with a verified advantage in nucleophilic substitution reactions compared to non-halogenated or fluoro-only analogs. This allows for quantitative, high-yield diversification into more complex molecules via established catalytic methods [1].
| Evidence Dimension | Reactivity in Cross-Coupling |
|---|---|
| Target Compound Data | Reactive C-Br bond available for oxidative addition |
| Comparator Or Baseline | 1-(2-fluorophenyl)cyclopentanamine or 1-(phenyl)cyclopentanamine (lacks reactive C-Br bond) |
| Quantified Difference | Functional vs. Non-Functional |
| Conditions | Standard Suzuki, Buchwald-Hartwig, or other Pd-catalyzed coupling conditions |
Why This Matters
For procurement, this reactivity is a core value proposition, justifying the selection of this specific brominated building block over its non-halogenated or fluoro-only analogs for downstream diversification.
- [1] Kuujia.com. (n.d.). CAS No 1515095-77-8 (1-(4-bromo-2-fluorophenyl)cyclopentan-1-amine). View Source
